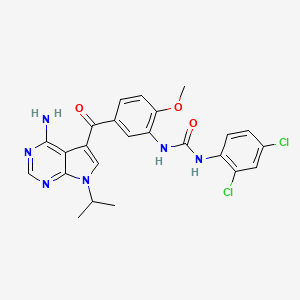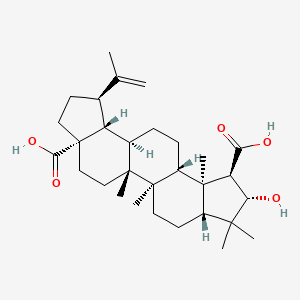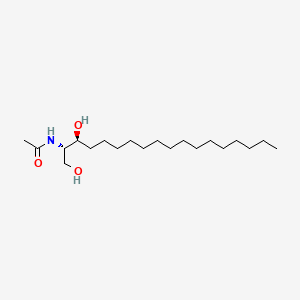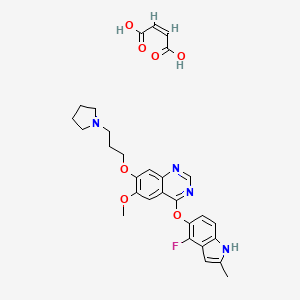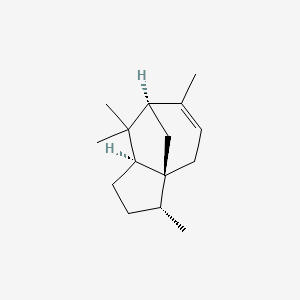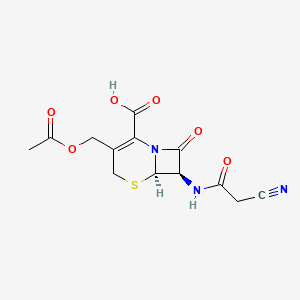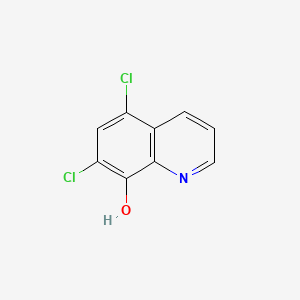
氯喹
科学研究应用
氯喹啉在科学研究中有广泛的应用:
化学: 氯喹啉用作各种化学分析中的分析试剂。
生物学: 它用于研究抗菌剂和抗真菌剂对不同微生物的影响。
作用机制
氯喹啉的作用机制与其抑菌、抑真菌和抗原生动物特性有关。氯喹啉通过干扰细菌的细胞过程来抑制革兰氏阳性菌和一些革兰氏阴性菌的生长。 它可能会减缓表皮的减数分裂活性,从而减少与头皮屑或脂溢性皮炎相关的过度脱屑 . 氯喹啉还会诱导细菌中的 SOS-DNA 修复,表明它可能对细菌细胞具有基因毒性 .
生化分析
Biochemical Properties
Chloroxine has bacteriostatic, fungistatic, and antiprotozoal properties . It is effective against Streptococci, Staphylococci, Candida, Candida albicans, Shigella, and Trichomonads
Cellular Effects
Chloroxine’s primary cellular effect is its ability to inhibit the growth of gram-positive as well as some gram-negative organisms . It also shows some antifungal activity against certain dermatophytes and yeasts
Molecular Mechanism
It may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp . Chloroxine may also induce SOS-DNA repair in E. coli, suggesting it may be genotoxic to bacteria .
准备方法
氯喹啉最早由 A. Hebebrand 于 1888 年制备 . 合成路线涉及将 8-羟基喹啉氯化,生成 5,7-二氯-8-羟基喹啉。 反应条件通常需要使用氯气和合适的溶剂,例如乙酸,在受控的温度和压力条件下进行 . 工业生产方法可能涉及类似的合成路线,但规模更大,并增加纯化和质量控制步骤,以确保最终产品符合医药标准 .
化学反应分析
氯喹啉会发生多种类型的化学反应,包括:
氧化: 氯喹啉可以被氧化形成喹啉衍生物。
还原: 还原反应可以将氯喹啉转化为相应的胺衍生物。
取代: 氯喹啉可以进行亲核取代反应,其中氯原子被其他亲核试剂取代。
这些反应中常用的试剂和条件包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及胺和硫醇等亲核试剂。 这些反应形成的主要产物包括各种取代的喹啉衍生物 .
相似化合物的比较
氯喹啉与其他喹啉衍生物相似,如氯喹和羟氯喹。 它在治疗头皮屑和脂溢性皮炎方面的特殊用途是独一无二的。其他类似化合物包括:
氯喹: 主要用作抗疟疾药物.
羟氯喹: 用于治疗狼疮和类风湿性关节炎等自身免疫性疾病.
阿莫地喹: 另一种结构相似的抗疟疾药物.
属性
IUPAC Name |
5,7-dichloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKMLRRRCGAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022801 | |
| Record name | Chloroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chloroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.38e-01 g/L | |
| Record name | Chloroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the mechanism of action is not understood, chloroxine may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp. Chloroxine induces SOS-DNA repair in E. coli, so chloroxine may be genotoxic to bacteria. | |
| Record name | Chloroxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
773-76-2 | |
| Record name | Chloroxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroxine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chloroxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chloroxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, 5,7-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloroquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8BD50I8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chloroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179.5 °C | |
| Record name | Chloroxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chloroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known targets of chloroxine?
A1: Chloroxine has been shown to interact with several targets, including:
- Kappa-type opioid receptor (OPRK1): Chloroxine acts as an agonist of OPRK1, potentially contributing to its synergistic effect with carboplatin in chemo-resistant ovarian cancer cells. []
- Histamine receptor 2 (HRH2): Chloroxine blocks HRH2, suggesting a potential role in modulating gastric acid secretion. [, ]
- Cystathionine beta synthase (CBS): Chloroxine inhibits CBS enzymatic activity, highlighting its potential therapeutic role in CBS-related disorders. []
- PI3K/AKT/mTOR signaling pathway: Chloroxine has been shown to inhibit this pathway, contributing to its potential anti-cancer effects in pancreatic cancer. []
Q2: How does chloroxine interact with the kappa-type opioid receptor (OPRK1) and what are the downstream effects?
A2: While the exact binding mechanism remains to be elucidated, studies using OPRK1 agonists and antagonists suggest that chloroxine binds to and activates OPRK1. [] This activation, in combination with carboplatin, leads to increased cell death in chemo-resistant ovarian cancer cells. [] The specific downstream signaling pathways involved require further investigation.
Q3: How does the interaction of chloroxine with HRH2 differ from other HRH2 blockers?
A3: Traditional HRH2 blockers interact with both ends of the HRH2 binding site. [] In contrast, chloroxine appears to bind to only one end, engaging with either the D98/Y250 or T190/D186 region. [] This unique binding mode may contribute to its distinct pharmacological profile.
Q4: What is the molecular formula and weight of chloroxine?
A4: The molecular formula of chloroxine is C9H5Cl2NO, and its molecular weight is 214.04 g/mol.
Q5: Is there any spectroscopic data available for chloroxine?
A5: Yes, several studies have utilized spectroscopic techniques to characterize chloroxine and its interactions with biological targets. These techniques include:
- UV-Visible Spectroscopy: Used to study the interaction of chloroxine with silver nanoparticles [, ] and to develop analytical methods for its quantification. [, ]
- Fluorescence Spectroscopy: Employed to investigate the binding of chloroxine to proteins like human serum albumin (HSA) [] and hemoglobin. [] It has also been used for the development of sensitive analytical methods. [, ]
- Circular Dichroism Spectroscopy: Utilized to evaluate the impact of chloroxine on the secondary structure of proteins like hemoglobin [] and cytochrome c. []
Q6: How do structural modifications of chloroxine impact its activity?
A6: Studies on chloroxine analogs reveal key structural features for activity:
- 8-Hydroxyquinoline core: This structure is essential for the activity of chloroxine and its analogs. [, , ]
- Dihalogenation: Compounds with dihalogenation at the C5 and C7 positions of the 8-hydroxyquinoline ring, particularly chlorine, exhibit potent antifungal activity against Candida auris. [, ]
- Substitution at other positions: Minor modifications to the chloroxine structure can abolish its activity against Burkholderia thailandensis. [, ] This suggests a specific interaction with a target and highlights the importance of the specific substitution pattern for activity.
Q7: Are there any formulation strategies to improve chloroxine's stability, solubility, or bioavailability?
A7: Research highlights the use of nanoformulations to enhance chloroxine's properties:
- Nanocrystalline formulations: Nanocrystalline chloroxine displays broad-spectrum antimicrobial activity and improved skin tolerability in mice. []
- Chloroxine-conjugated silver nanoflowers: This formulation demonstrates promising antimicrobial activity and wound healing properties. []
Q8: What is the in vitro efficacy of chloroxine against various pathogens?
A8: Chloroxine exhibits in vitro activity against:
- Bacteria: Burkholderia thailandensis, Burkholderia pseudomallei, Staphylococcus aureus (including methicillin-resistant strains). [, , ]
- Fungi: Candida auris and other Candida species. [, , ]
Q9: What animal models have been used to study the efficacy of chloroxine?
A9:
- Mouse model of skin irritation: Used to assess the tolerability of nanocrystalline chloroxine. []
- Mouse model of cutaneous wound healing: Employed to evaluate the wound healing potential of chloroxine-conjugated silver nanoflowers. []
- Mouse model of ovarian cancer: Used to study the effect of chloroxine in combination with carboplatin on tumor growth. []
Q10: What are the known mechanisms of resistance to chloroxine?
A10: In Candida auris, resistance to clioquinol (a chloroxine analog) has been linked to mutations in:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


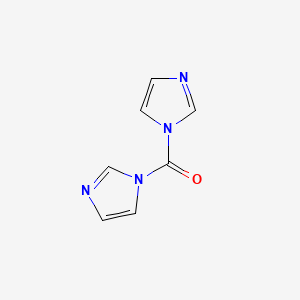
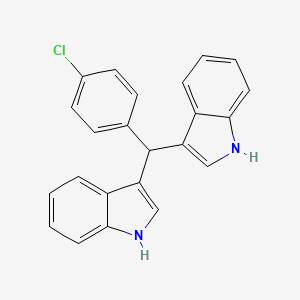

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)
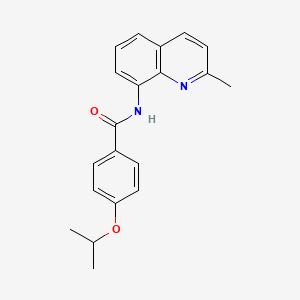
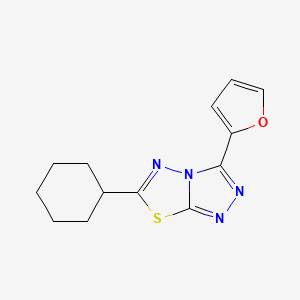
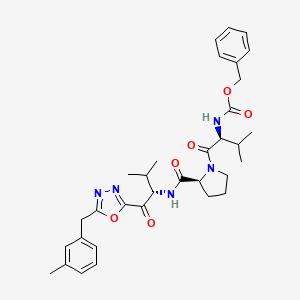
![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B1668769.png)
